N-Trityl-2,3-dibromomaleimide

Polymer Chemistry Conjugated Polymers Orthogonal Synthesis

Unprotected 2,3-dibromomaleimide derivatives risk uncontrolled polymerization and premature side reactions. N-Trityl-2,3-dibromomaleimide (CAS 160989-35-5) solves this via its acid-labile trityl protecting group, enabling stepwise functionalization. Key outcomes: • Enables sequential Suzuki-Miyaura polymerization for well-defined π-conjugated polymers (OLED/OPV applications) • Facilitates controlled bioconjugation: first thiol bridging, then orthogonal deprotection for second-site attachment • Supports post-polymerization deprotection for 'click' chemistry with thiol-containing molecules • Consistent ≥95% purity with reliable global supply.

Molecular Formula C23H15Br2NO2
Molecular Weight 497.186
CAS No. 160989-35-5
Cat. No. B573264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trityl-2,3-dibromomaleimide
CAS160989-35-5
Molecular FormulaC23H15Br2NO2
Molecular Weight497.186
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=O)C(=C(C4=O)Br)Br
InChIInChI=1S/C23H15Br2NO2/c24-19-20(25)22(28)26(21(19)27)23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
InChIKeyFGDKRGOBBHAODC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Trityl-2,3-dibromomaleimide (CAS 160989-35-5): Product Profile and Core Characteristics


N-Trityl-2,3-dibromomaleimide is an N-protected 2,3-dibromomaleimide derivative with the molecular formula C23H15Br2NO2 and a molecular weight of 497.18 g/mol . Its core structure features a maleimide ring substituted with bromine atoms at the 2- and 3-positions and a bulky trityl (triphenylmethyl) group on the imide nitrogen. The trityl group serves as an acid-labile protecting group, making this compound a strategic building block for the controlled synthesis of advanced functional materials and bioconjugates where stepwise deprotection and subsequent functionalization are required [1]. The compound is typically supplied as a powder with a purity of ≥95% and exhibits predicted physicochemical properties including a boiling point of 551.1±50.0 °C and a density of 1.679±0.06 g/cm³ .

Why N-Trityl-2,3-dibromomaleimide Cannot Be Substituted with Simpler Dibromomaleimide Analogs


The specific performance of N-Trityl-2,3-dibromomaleimide is not simply a function of the dibromomaleimide core but is dictated by the unique and non-transferable role of the trityl protecting group. Simpler analogs like 2,3-dibromomaleimide (CAS 1122-10-7) or N-methyl-2,3-dibromomaleimide are reactive at both the maleimide bromides and the imide nitrogen. Substituting the trityl-protected compound with these alternatives fundamentally changes the synthetic strategy and the achievable molecular architectures. The trityl group is not an inert bystander; it is an integral component of the design. It enables a highly controlled, sequential functionalization workflow [1] that is impossible to replicate with unprotected analogs, which would lead to uncontrolled polymerization or premature, undesired side reactions at the imide site [2]. Procuring this specific N-protected monomer is therefore not a simple vendor preference but a critical requirement dictated by the synthetic route and the desired product's complexity [3].

N-Trityl-2,3-dibromomaleimide: Quantifiable Differentiation and Performance Metrics


Strategic Sequential Functionalization Enabled by Trityl Protecting Group

The N-trityl group serves as a temporary protecting group, enabling a controlled, multi-step functionalization strategy that is impossible with permanently N-substituted analogs. While the dibromomaleimide core is reactive towards nucleophiles (e.g., thiols) at the 2- and 3-positions [1], the trityl group on the imide nitrogen remains inert under these conditions. This allows for the initial installation of functional groups onto the maleimide ring, followed by selective acid-catalyzed deprotection to unmask the imide nitrogen, providing a second, distinct reactive handle for subsequent conjugation [2].

Polymer Chemistry Conjugated Polymers Orthogonal Synthesis

Performance as a Monomer in Palladium-Catalyzed Cross-Coupling Polymerizations

N-substituted 2,3-dibromomaleimides, of which the trityl-protected variant is a key member, serve as valuable monomers for the synthesis of π-conjugated polymers via transition metal-catalyzed cross-coupling [1]. This reactivity profile is distinct from that of simple maleimides or monobromomaleimides, which are not suitable for these chain-growth polymerizations. While the polymeric products' molecular weights are moderate (Mn = 680–1270 Da by GPC), they exhibit significantly enhanced thermal stability compared to their corresponding monomers, a critical property for optoelectronic applications [1].

Conjugated Polymers Suzuki-Miyaura Coupling Polymer Synthesis

Stoichiometric Efficiency and Speed in Disulfide Bridging Reactions

The 2,3-dibromomaleimide core, regardless of its N-substituent (including the trityl group), demonstrates exceptional efficiency as a disulfide bridging agent for peptides. This is a class-level property. The reaction proceeds with near-stoichiometric amounts of reagents, a significant advantage over alternative conjugation chemistries that often require large excesses [1]. The speed and mild conditions of this reaction minimize the risk of peptide degradation and eliminate the need for tedious purification steps [2].

Bioconjugation Peptide Stapling PEGylation

Predictable Physicochemical Properties for Reaction Design

N-Trityl-2,3-dibromomaleimide possesses well-defined physicochemical properties that are essential for designing and optimizing synthetic routes. Its high calculated XLogP3-AA value of 6 indicates strong lipophilicity, which dictates its solubility profile and, consequently, the choice of solvents for reactions and purifications [1]. This information allows chemists to predict and control reaction conditions, a significant advantage over less-characterized or novel analogs.

Process Chemistry Solubility Prediction Synthetic Planning

N-Trityl-2,3-dibromomaleimide: High-Value Research and Industrial Application Scenarios


Synthesis of End-Functionalized Conjugated Polymers for Organic Electronics

This compound serves as a key monomer for the synthesis of π-conjugated polymers via Suzuki-Miyaura cross-coupling polymerizations [1]. The trityl group protects the imide nitrogen during polymerization, and its subsequent removal exposes a reactive site for further functionalization. This two-step process is essential for creating well-defined polymers with end-group functionality, which is critical for tuning the optoelectronic properties of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1]. The improved thermal stability of the resulting polymers, compared to the monomer, is an added benefit for device fabrication and long-term operational stability [1].

Constructing Complex Bioconjugates with Orthogonal Reactivity

The trityl protecting group enables a controlled, sequential conjugation strategy for building sophisticated bioconjugates [1]. In a first step, the dibromomaleimide core can be used to bridge a reduced disulfide bond in a peptide or protein, or to conjugate to a single thiol [2]. This reaction is fast, efficient, and requires near-stoichiometric amounts of reagents [3]. Following this initial conjugation, the trityl group can be selectively removed under mild acidic conditions to reveal the imide nitrogen as a new, orthogonal attachment point. This allows for the site-specific installation of a second functional moiety, such as a fluorophore, a PEG chain for improved pharmacokinetics, or another targeting ligand, without interfering with the first conjugation [1].

Preparing Functional Polymers with Latent Reactive Handles

N-Trityl-2,3-dibromomaleimide can be used to synthesize functional polymers that contain a latent reactive group (the protected maleimide) along the polymer backbone or at the chain end [1]. For instance, a polymer could be synthesized with this monomer, and the trityl group can be deprotected post-polymerization to reveal a maleimide group. This free maleimide can then serve as a highly specific and efficient handle for 'click' reactions with thiol-containing molecules, enabling the modular construction of polymer-drug conjugates, polymer-protein hybrids, or surface-grafted polymer brushes [1][2]. This strategy provides a powerful tool for creating libraries of functional materials from a single parent polymer scaffold.

Investigating Structure-Activity Relationships (SAR) of Maleimide-Based Inhibitors

In medicinal chemistry, the trityl group provides a straightforward method for protecting the maleimide nitrogen during multi-step syntheses of potential drug candidates [1]. This protection is crucial when performing reactions that would otherwise be incompatible with the free imide (e.g., strongly basic or nucleophilic conditions). The ability to install and then cleanly remove the trityl group allows researchers to explore diverse N-substituents and investigate their effect on the biological activity, selectivity, and pharmacokinetic properties of maleimide-based enzyme inhibitors or other bioactive molecules [1].

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